6-Hydroxy-3-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-hydroxy-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-5-10-8-3-2-6(12)4-7(8)9(11)13/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAARRMOBNGVINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648741 |

Source

|

| Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-69-2 |

Source

|

| Record name | 6-Hydroxy-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and clinically approved drugs.[1][2] These heterocyclic systems exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, this compound. By integrating established synthetic strategies with detailed characterization protocols, this document serves as a practical resource for researchers engaged in drug discovery and development, offering both the procedural steps and the scientific rationale behind them.

Strategic Approach to Synthesis

The synthesis of 4(3H)-quinazolinones is a well-established area of organic chemistry, with several reliable methods available.[6][7] A highly effective and common strategy begins with anthranilic acid or its derivatives.[7][8][9] This approach typically involves an initial acylation, followed by cyclization and reaction with a primary amine to form the N3-substituted quinazolinone ring.

For the target molecule, this compound, a logical retrosynthetic analysis points to 2-amino-5-hydroxybenzoic acid as the ideal starting material. The synthesis plan involves a two-step sequence:

-

Formation of a Benzoxazinone Intermediate: The starting 2-amino-5-hydroxybenzoic acid is first cyclized. A common and efficient method for this transformation is reaction with an acylating agent followed by dehydration, often achieved using acetic anhydride, to yield a benzoxazinone.[8][9]

-

Amination and Ring Transformation: The benzoxazinone intermediate is then reacted with methylamine. The amine acts as a nucleophile, opening the oxazinone ring and subsequently closing to form the more stable pyrimidine ring of the quinazolinone scaffold. This step introduces the required methyl group at the N-3 position.

This strategy is chosen for its efficiency, use of readily available starting materials, and high yields, which are frequently reported for analogous syntheses.[9]

Logical Workflow for Synthesis

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for the synthesis of similar quinazolinone derivatives.[8][9][10]

Step 1: Synthesis of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol).

-

Reaction Initiation: To the flask, add acetic anhydride (50 mL). The use of acetic anhydride serves as both the acylating agent and the dehydrating agent for the cyclization.

-

Thermal Conditions: Gently heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 3 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

-

Purification: Filter the solid product using a Büchner funnel. Wash the solid with cold diethyl ether to remove residual acetic anhydride. Dry the product under vacuum to yield 6-hydroxy-2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve the benzoxazinone intermediate from Step 1 (e.g., 10.0 g, 56.4 mmol) in ethanol (100 mL).

-

Amine Addition: While stirring, add an aqueous solution of methylamine (40% w/v) in slight excess (e.g., 1.2 equivalents). The primary amine is crucial for the ring-opening and re-closure mechanism that forms the quinazolinone.[8]

-

Thermal Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction completion by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting solid precipitate is the crude product.

-

Final Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a solid.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach is employed for unambiguous characterization.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the final product.

A. Spectroscopic Data

The molecular structure of this compound is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[11]

i. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a solvent like DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet. |

| ~7.90 | Singlet | 1H | H-2 | Proton on the imine carbon (C2) of the quinazolinone ring. |

| ~7.45 | Doublet | 1H | H-5 | Aromatic proton ortho to the carbonyl group, showing coupling to H-7. |

| ~7.10 | Doublet of doublets | 1H | H-7 | Aromatic proton meta to the hydroxyl and ortho to H-5 and H-8. |

| ~7.00 | Doublet | 1H | H-8 | Aromatic proton ortho to the hydroxyl group. |

| ~3.40 | Singlet | 3H | N-CH₃ | Protons of the methyl group attached to the nitrogen at position 3. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165.0 | C=O (C4) | Carbonyl carbon of the quinazolinone ring. |

| ~155.0 | C-OH (C6) | Aromatic carbon attached to the hydroxyl group. |

| ~148.0 | C4a | Quaternary carbon at the ring junction. |

| ~145.0 | C2 | Imine carbon in the heterocyclic ring. |

| ~135.0 | C8a | Quaternary carbon at the ring junction. |

| ~128.0 | C5 | Aromatic CH carbon. |

| ~122.0 | C7 | Aromatic CH carbon. |

| ~108.0 | C8 | Aromatic CH carbon shielded by the -OH group. |

| ~30.0 | N-CH₃ | Methyl carbon attached to the nitrogen. |

Note: The exact chemical shifts can vary based on solvent and experimental conditions. The predictions are based on standard values for similar structures.[12][13]

ii. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H (N-CH₃) |

| ~1680 | Strong | C=O Stretch | Amide carbonyl (in quinazolinone ring) |

| ~1610 | Medium-Strong | C=N Stretch | Imine in the heterocyclic ring |

| 1600 - 1450 | Medium | C=C Stretch | Aromatic ring |

Reference data for similar compounds confirms these characteristic peaks.[12][14]

iii. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) is common.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion Type | Formula | Calculated Mass |

|---|---|---|---|

| 177.06 | [M+H]⁺ | C₉H₉N₂O₂⁺ | 177.0659 |

| 199.05 | [M+Na]⁺ | C₉H₈N₂O₂Na⁺ | 199.0478 |

| 175.05 | [M-H]⁻ | C₉H₇N₂O₂⁻ | 175.0513 |

The monoisotopic mass of the neutral molecule is 176.0586 Da.[15]

B. Chromatographic and Physical Data

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid).

-

Melting Point (MP): A sharp melting point range is a strong indicator of high purity. The value should be recorded and compared against any available literature values.

-

Appearance: The physical state, such as "white crystalline solid," should be recorded.

Field Insights: Significance and Applications

The this compound molecule is not merely a synthetic target; it is a valuable scaffold for drug discovery. The quinazolinone core is a key pharmacophore with a proven track record.[1][3]

-

Anticancer Potential: Numerous quinazolinone derivatives have been developed as anticancer agents, notably as tyrosine kinase inhibitors.[3] The substitution pattern, including the hydroxyl group at position 6, can be crucial for modulating activity and selectivity against specific cancer cell lines.[16][17]

-

Scaffold for Further Derivatization: The phenolic hydroxyl group at the C6 position is a prime site for further chemical modification. It can be alkylated or esterified to generate a library of new compounds, enabling extensive Structure-Activity Relationship (SAR) studies. This functional handle significantly increases the compound's value as a versatile building block for creating more complex molecules with potentially enhanced biological profiles.[18]

-

Epigenetic Modulation: Research on the closely related 6-methylquinazolin-4(3H)-one scaffold has identified potent and selective binders for the BRD9 bromodomain, an emerging target in cancer therapy.[19][20] This suggests that the 6-substituted quinazolinone core is well-suited for targeting epigenetic reader proteins.

By mastering the synthesis and characterization of this core molecule, researchers are well-equipped to explore its therapeutic potential and contribute to the development of next-generation pharmaceuticals.

References

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. Available at: [Link]

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Taylor & Francis Online. Available at: [Link]

-

(PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

-

Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. Available at: [Link]

-

(PDF) The Medicinal Functionality of Quinazolines. ResearchGate. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PMC, PubMed Central. Available at: [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health (NIH). Available at: [Link]

-

Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. Available at: [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available at: [Link]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Research Square. Available at: [Link]

-

Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

-

H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one. PubChem. Available at: [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Available at: [Link]

-

Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]

-

Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. PMC, National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]

-

This compound. Amerigo Scientific. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

(PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. ResearchGate. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinone synthesis [organic-chemistry.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. PubChemLite - 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 16. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. iris.cnr.it [iris.cnr.it]

A Technical Guide to the Spectroscopic Characterization of 6-Hydroxy-3-methylquinazolin-4(3H)-one by NMR

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-Hydroxy-3-methylquinazolin-4(3H)-one. The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for a wide array of biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutic agents, and NMR spectroscopy serves as the cornerstone for unambiguous molecular characterization. Due to the limited availability of published experimental spectra for this specific analogue, this guide leverages established spectroscopic principles and data from closely related structures to present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra. We will explore the rationale behind chemical shift assignments, coupling patterns, and the influence of the compound's unique electronic environment. This document is intended for researchers, chemists, and drug development professionals who require a foundational understanding of how to interpret the NMR data for this class of molecules.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolin-4(3H)-one ring system is a privileged structure in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile, leading to applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The title compound, this compound, combines this key scaffold with a phenolic hydroxyl group—a common pharmacophore known to influence solubility, metabolism, and receptor binding, often through hydrogen bonding.

Given its potential as a synthetic intermediate or a bioactive molecule itself, a comprehensive understanding of its structural features is essential. NMR spectroscopy provides the most powerful and definitive method for this purpose, offering precise insights into the molecular framework in solution.

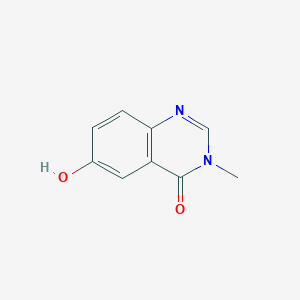

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the standardized IUPAC numbering for the quinazolinone ring system is used throughout this guide. The structure below illustrates this convention.

Figure 1: Molecular Structure of this compound.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides detailed information about the proton environment within a molecule. The predicted spectrum for this compound is analyzed below, assuming DMSO-d₆ as the solvent, which is common for this class of compounds due to its excellent solubilizing power and its ability to reveal exchangeable protons like those from hydroxyl groups.

Rationale for Chemical Shift and Multiplicity Predictions

-

Aromatic Region (7.0 - 8.5 ppm): The benzene portion of the quinazolinone ring contains three protons (H-5, H-7, H-8), and the pyrimidinone ring has one (H-2).

-

H-2: This proton is adjacent to two nitrogen atoms, placing it in an electron-deficient environment. It is expected to appear as a sharp singlet significantly downfield, typically in the range of δ 8.0–8.3 ppm.

-

H-8: This proton is ortho to the ring fusion and experiences the anisotropic effect of the C4-carbonyl group, leading to deshielding. It is coupled only to H-7, and should appear as an ortho-coupled doublet (J ≈ 8.5–9.0 Hz) around δ 7.7 ppm.

-

H-7: This proton is ortho to H-8 and meta to H-5. It will therefore be split into a doublet of doublets by these two protons (ortho coupling, J ≈ 8.5–9.0 Hz; meta coupling, J ≈ 2.0–2.5 Hz). Its chemical shift is influenced by the electron-donating hydroxyl group at C-6, placing it around δ 7.4 ppm.

-

H-5: This proton is ortho to the electron-donating hydroxyl group, which results in significant shielding. It is only coupled to H-7 via a small meta-coupling (J ≈ 2.0–2.5 Hz) and should appear as a doublet. It is expected to be the most upfield of the aromatic protons, around δ 7.2 ppm.

-

-

N-Methyl Group (≈ 3.5 ppm): The three protons of the methyl group attached to N-3 are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet at approximately δ 3.5 ppm.

-

Hydroxyl Proton (> 9.0 ppm): The phenolic proton at C-6 is acidic. In DMSO-d₆, hydrogen bonding with the solvent typically results in a sharp singlet that is well downfield, often observed above δ 9.5 ppm. Its chemical shift can be concentration-dependent.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ~9.8 | s (broad) | - | 6-OH |

| ~8.1 | s | - | H-2 |

| ~7.7 | d | J = 8.7 | H-8 |

| ~7.4 | dd | J = 8.7, 2.3 | H-7 |

| ~7.2 | d | J = 2.3 | H-5 |

| ~3.5 | s | - | N-CH₃ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The analysis is based on typical chemical shifts for quinazolinones and the electronic effects of the substituents.[3][4][5]

Rationale for Chemical Shift Predictions

-

Carbonyl Carbon (C-4): The amide carbonyl carbon is characteristically deshielded and is expected to appear around δ 161 ppm.

-

Aromatic Carbons:

-

C-6 (C-OH): The carbon directly attached to the hydroxyl group is significantly deshielded by the oxygen atom and will likely appear near δ 157 ppm.

-

C-2 & C-8a: These carbons are bonded to two nitrogen atoms (C-2) or are at a ring junction next to a nitrogen (C-8a). They are found in the deshielded region of the aromatic spectrum, typically between δ 145–150 ppm.

-

C-4a: This quaternary carbon is located at the fusion of the two rings. It is expected around δ 122 ppm.

-

C-5, C-7, C-8: These are protonated aromatic carbons. Their shifts are influenced by the substituents. C-5 and C-7, being ortho and para to the electron-donating -OH group, will be shielded and appear more upfield (δ 110–125 ppm) compared to C-8 (δ ~127 ppm).

-

-

N-Methyl Carbon: The N-CH₃ carbon is aliphatic and will appear significantly upfield, around δ 33 ppm.

Summary of Predicted ¹³C NMR Data

The following table summarizes the expected ¹³C NMR spectral data.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | C-4 (C=O) |

| ~157.0 | C-6 |

| ~149.5 | C-8a |

| ~147.0 | C-2 |

| ~127.5 | C-8 |

| ~124.0 | C-7 |

| ~122.0 | C-4a |

| ~110.5 | C-5 |

| ~33.0 | N-CH₃ |

| Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like this compound, a standardized experimental protocol is essential. This protocol represents a self-validating system for structural confirmation.

Sample Preparation

-

Weighing: Accurately weigh 5–10 mg of the solid this compound sample.

-

Solvation: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary to aid dissolution.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of approximately 240 ppm, centered around 110 ppm.

-

Acquisition Time: ~1.1 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis can be visualized to ensure clarity and reproducibility.

Caption: A flowchart of the standard workflow for NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for understanding the ¹H and ¹³C NMR spectra of this compound. The analysis demonstrates how the interplay of electronic effects from the fused heterocyclic system, the N-methyl group, and the phenolic hydroxyl group gives rise to a unique and interpretable spectral fingerprint. The predicted chemical shifts, multiplicities, and coupling constants serve as a robust reference for scientists working on the synthesis and characterization of this compound and its derivatives. Adherence to the detailed experimental protocol will ensure the acquisition of high-fidelity data, enabling confident structural verification and paving the way for further investigation into the biological potential of this important class of molecules.

References

-

Vertex AI Search result citing supporting information for a chemistry publication.[3]

-

Vertex AI Search result citing supporting information for a chemistry publication, detailing NMR data for related compounds.[6]

-

ResearchGate article showing a ¹H-NMR spectrum for a related quinazolinone derivative.[7]

-

MDPI article, "Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives...", providing ¹³C NMR data for similar scaffolds.[4]

-

ACG Publications article on the synthesis of dihydroquinazolin-4(1H)-ones, with spectral data.[8]

-

Patel, et al. "Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives", providing ¹³C NMR data for various quinazolinones.[5]

-

Chemical Methodologies article on the synthesis and characterization of heterocyclic compounds from quinazolinone.[9]

-

NIH article on quinazolin-4(3H)-one derivatives, discussing NMR spectral signals.[10]

-

Semantic Scholar article on new quinazolin-4(3H)-one derivatives, including NMR data.[11]

-

PubChem entry for 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one.[12]

-

The Royal Society of Chemistry article on the synthesis of quinazolin-4(3H)-one.[13]

-

Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. [Source details incomplete in search results]

-

MDPI article, "Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents".[1]

-

PubChem entry for 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.[14]

-

The Journal of Organic Chemistry article on the synthesis of dihydroquinazolines and quinazolin-4(3H)-ones.[15]

-

ResearchGate article, "Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases".[16]

-

International Journal of Pharmaceutical Sciences and Research article on the synthesis and characterization of a related impurity.[17]

-

PubChem entry for 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one.[18]

-

Tiwari, A. K., et al. (2007). Synthesis and biological properties of 4-(3H)-quinazolone derivatives. European Journal of Medicinal Chemistry, 42(9), 1234-8.[2]

Sources

- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

- 2. Synthesis and biological properties of 4-(3H)-quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. ijpscr.info [ijpscr.info]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

- 9. chemmethod.com [chemmethod.com]

- 10. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. PubChemLite - 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 13. rsc.org [rsc.org]

- 14. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ijpsr.com [ijpsr.com]

- 18. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]

The In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 6-Hydroxy-3-methylquinazolin-4(3H)-one

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 6-Hydroxy-3-methylquinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its fragmentation, offering field-proven insights and detailed methodologies.

Introduction

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structural elucidation and metabolic profiling of such compounds are critical in the drug discovery pipeline, where mass spectrometry stands as an indispensable analytical tool. Understanding the fragmentation pattern of this compound is paramount for its unambiguous identification in complex matrices, for metabolite identification, and for quality control during synthesis.

This guide will explore the predicted fragmentation pathways of this compound under common ionization techniques, such as Electrospray Ionization (ESI), based on the established fragmentation patterns of analogous quinazolinone derivatives.[1][2]

Predicted Fragmentation Pathways

The fragmentation of this compound is expected to be primarily dictated by the stable quinazolinone core, with the hydroxyl and methyl substituents influencing the formation of specific product ions. The primary ionization in ESI-MS is the formation of the protonated molecule, [M+H]⁺, with a predicted m/z of 177.06586.[3]

Key Fission Points and Proposed Mechanisms

The core fragmentation of the protonated this compound is anticipated to involve several key pathways:

-

Loss of Carbon Monoxide (CO): A characteristic fragmentation of many carbonyl-containing compounds, the loss of CO (28 Da) from the quinazolinone ring is a highly probable event. This would lead to the formation of a stable, resonance-delocalized product ion.

-

Loss of a Methyl Radical (•CH₃): Cleavage of the N-methyl bond can result in the loss of a methyl radical (15 Da), leading to a prominent fragment ion.

-

Retro-Diels-Alder (RDA) Reaction: The quinazolinone ring system can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring and the formation of specific fragment ions.

-

Sequential Losses: Following the initial fragmentation events, sequential losses of small neutral molecules, such as HCN, are also plausible.

The following diagram illustrates the proposed major fragmentation pathways for protonated this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a detailed, self-validating protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation: For analysis of the compound in a biological matrix (e.g., plasma), employ a protein precipitation method. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

II. Liquid Chromatography Method

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

III. Mass Spectrometry Conditions (Positive ESI Mode)

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition Mode: Full scan (m/z 50-300) and product ion scan of m/z 177.

IV. Workflow Diagram

Caption: Experimental workflow for LC-MS/MS analysis.

Data Presentation and Interpretation

The acquired mass spectral data should be processed to identify the precursor ion and its characteristic product ions. The relative abundances of these ions can provide insights into the stability of the fragments and the preferred fragmentation pathways.

Table of Predicted Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted m/z |

| 177.07 | [M+H-CO]⁺ | CO (28.01 Da) | 149.06 |

| 177.07 | [M+H-CH₃]⁺ | •CH₃ (15.02 Da) | 162.05 |

| 149.06 | [M+H-CO-HCN]⁺ | HCN (27.01 Da) | 122.05 |

Note: The exact m/z values may vary slightly depending on the instrument's mass accuracy.

Trustworthiness and Self-Validation

The robustness of this analytical approach is ensured by several key factors:

-

Use of a Stable Isotope-Labeled Internal Standard: This compensates for variations in sample preparation and instrument response.

-

Chromatographic Separation: The use of liquid chromatography ensures the separation of the analyte from potential isomers and matrix interferences, enhancing the specificity of the detection.

-

Tandem Mass Spectrometry (MS/MS): The selection of a specific precursor ion and the monitoring of its characteristic product ions provide a high degree of confidence in the identification and quantification of the target compound.

Authoritative Grounding and Comprehensive References

The proposed fragmentation mechanisms are based on established principles of mass spectrometry and studies on structurally related quinazolinone compounds.[1][2] For further in-depth understanding of fragmentation mechanisms, consulting specialized literature is recommended. Computational tools, such as Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) and Density Functional Theory (DFT) calculations, can also be employed to predict and rationalize mass spectra.[4][5]

References

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (n.d.). University of Southampton. Retrieved from [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

-

Allen, F., Pon, A., Wilson, M., Greiner, R., & Wishart, D. (2016). Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. Analytical Chemistry, 88(15), 7689-7697. Retrieved from [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2015). Journal of Mass Spectrometry. Retrieved from [Link]

-

CFM-ID: Spectra Prediction. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one. (n.d.). PubChem. Retrieved from [Link]

-

Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. (2016). ResearchGate. Retrieved from [Link]

Sources

- 1. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 2. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 6-Hydroxy-3-methylquinazolin-4(3H)-one

An In-Depth Technical Guide to 6-Hydroxy-3-methylquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry.[1] Its derivatives are found in both natural products and synthetic compounds, exhibiting a remarkable breadth of pharmacological activities.[2][3] This structural motif serves as a versatile template for designing novel therapeutic agents, with numerous approved drugs and clinical candidates featuring the quinazolinone scaffold.[1][2] The functional flexibility and synthetic accessibility of quinazolinones have established them as a cornerstone in the development of treatments for a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4][5]

This guide focuses on a specific derivative, This compound . We will delve into its fundamental physical and chemical properties, spectroscopic signature, synthetic pathways, and its potential within the landscape of drug development. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of this compound for applications in medicinal chemistry and materials science.

Physicochemical Properties

The foundational step in characterizing any chemical entity for research and development is to establish its core physicochemical properties. These parameters govern its behavior in biological and chemical systems, influencing everything from solubility and reactivity to its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [6][7] |

| Molecular Weight | 176.17 g/mol | [7] |

| Monoisotopic Mass | 176.05858 Da | [6] |

| CAS Number | 19181-69-2 | [7] |

| Appearance | Expected to be a white to off-white solid | [8] |

| Predicted XlogP | 0.3 | [6] |

Note: Experimental data for properties such as melting point, boiling point, and pKa for this specific derivative are not widely published. However, related quinazolinone derivatives are typically high-melting solids due to their planar, aromatic structure which facilitates strong intermolecular interactions in the crystal lattice.[9][10]

Spectroscopic Profile for Structural Elucidation

The unambiguous identification and structural confirmation of this compound rely on a combined interpretation of modern spectroscopic techniques. The following data are based on characteristic values for the quinazolinone scaffold and are predictive for this specific derivative.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

-

¹H NMR (Proton NMR):

-

~10.0-11.0 ppm (singlet, 1H): This broad singlet corresponds to the acidic proton of the C6-hydroxyl group.

-

~8.0-8.2 ppm (singlet, 1H): Attributed to the H-2 proton on the pyrimidine ring.

-

~7.6-7.8 ppm (doublet, 1H): Corresponds to the H-5 proton, adjacent to the electron-withdrawing carbonyl group.

-

~7.0-7.2 ppm (doublet of doublets, 1H): Aromatic proton H-7.

-

~6.9-7.1 ppm (doublet, 1H): Aromatic proton H-8.

-

~3.4-3.6 ppm (singlet, 3H): Represents the three protons of the N3-methyl group.

-

-

¹³C NMR (Carbon NMR):

-

~161-163 ppm: C-4 (Amide Carbonyl, C=O).

-

~155-158 ppm: C-6 (Carbon bearing the hydroxyl group).

-

~150-153 ppm: C-2.

-

~148-150 ppm: C-8a (Bridgehead carbon).

-

~125-135 ppm: Aromatic carbons (C-5, C-7, C-8).

-

~115-125 ppm: C-4a (Bridgehead carbon).

-

~28-32 ppm: N3-Methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, broad | O-H stretch (phenolic hydroxyl) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2900-2980 | Weak-Medium | Aliphatic C-H stretch (N-methyl) |

| ~1670-1690 | Strong | C=O stretch (amide carbonyl)[8] |

| ~1600-1620 | Medium-Strong | C=N stretch[8] |

| ~1450-1580 | Medium | Aromatic C=C stretches |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at approximately m/z 177.0659, confirming its elemental composition.[6]

Synthesis and Reactivity

The synthesis of quinazolin-4(3H)-ones is well-established, typically proceeding from substituted 2-aminobenzoic acids (anthranilic acids) or their derivatives like isatoic anhydride.[11][12]

General Synthetic Workflow

A common and efficient laboratory-scale synthesis involves the cyclization of a 2-amino-N-methylbenzamide derivative. The hydroxyl group at the 5-position of the starting anthranilamide (which becomes the 6-position in the final product) is a key feature.

Caption: General synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups:

-

Phenolic Hydroxyl Group (C6-OH): This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce diverse substituents, a common strategy in drug development to modulate solubility and target binding.

-

Lactam (Amide) Functionality: The amide bond within the pyrimidine ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Aromatic Ring: The benzene portion of the scaffold can undergo electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, influencing the position of further substitutions.

Potential Applications in Drug Development

While specific studies on this compound are limited, the broader class of quinazolinone derivatives has been extensively investigated for a wide spectrum of biological activities.[1][2] This scaffold is considered a "privileged" structure precisely because it can be adapted to interact with numerous biological targets.

-

Anticancer Activity: This is one of the most explored areas for quinazolinones. They have been developed as inhibitors of various protein kinases, such as EGFR and VEGFR, which are crucial in cancer cell signaling.[5][10] The closely related 6-methylquinazolin-4(3H)-one scaffold has been identified as a promising starting point for developing binders of BRD9, an epigenetic reader implicated in certain cancers.[13][14]

-

Antimicrobial and Antifungal Activity: Numerous quinazolinone derivatives have demonstrated significant activity against various strains of bacteria and fungi, making them valuable leads for new anti-infective agents.[9][15][16]

-

Anti-inflammatory and Analgesic Properties: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways, showing potential for treating inflammatory disorders.[17]

-

Antiviral Activity: Derivatives have been synthesized and tested as inhibitors of viral enzymes, including HIV-1 reverse transcriptase.[12][16]

The 6-hydroxy and 3-methyl substitutions on the core scaffold provide specific vectors for chemical modification, allowing chemists to fine-tune the molecule's properties to optimize its interaction with a given biological target. The hydroxyl group, in particular, can serve as a crucial hydrogen bond donor or acceptor in a protein's binding pocket.

Experimental Protocols: Spectroscopic Characterization

This section provides a standardized workflow for the spectroscopic characterization of a newly synthesized batch of this compound. Adherence to a rigorous analytical protocol is essential for validating the identity, purity, and structure of the compound.

Workflow for Structural Validation

Caption: Workflow for the complete spectroscopic characterization of the title compound.

Step-by-Step Methodology: NMR Spectroscopy

-

Sample Preparation (Trustworthiness): Accurately weigh 5-10 mg of the dried compound. The accuracy of this step is critical for any subsequent quantitative analysis. Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) within a clean, dry 5 mm NMR tube. DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.

-

Instrumentation (Expertise): Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to ensure optimal signal dispersion and resolution, which is crucial for resolving the closely spaced peaks in the aromatic region.

-

Data Acquisition (Self-Validation):

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest. This ensures all proton signals are reliably detected.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer experiment time will be necessary.

-

DEPT-135 (Optional but Recommended): Run a Distortionless Enhancement by Polarization Transfer experiment. This technique helps differentiate between CH, CH₂, and CH₃ carbons, adding another layer of validation to the structural assignment.

-

-

Data Processing and Interpretation: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, ~39.52 ppm for ¹³C). Integrate the ¹H NMR signals and compare the ratios to the expected number of protons. Correlate all observed peaks in the ¹H and ¹³C spectra with the proposed structure.

References

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Crystals, 13(8), 1254. [Link]

-

Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. [Link]

-

Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2022). Molecules, 27(23), 8201. [Link]

-

Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. ResearchGate. [Link]

-

Chemical structures of quinazoline derivative 7. ResearchGate. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2021). Drug Design, Development and Therapy, 15, 4735–4753. [Link]

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). Molecules, 27(15), 4983. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Scientific Reports, 11(1), 18788. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). International Journal of Molecular Sciences, 26(5), 2473. [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

-

Structures of some quinazolinone derivative drugs. ResearchGate. [Link]

-

Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (2023). Acta Chimica & Pharmaceutica Indica, 13(3). [Link]

-

H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega, 8(36), 32941–32949. [Link]

-

6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one. PubChem. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2015). Antibiotics, 4(4), 541-561. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry, 59(9), 4434–4446. [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). Organic Communications, 17(1), 1-28. [Link]

-

This compound. Amerigo Scientific. [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Semantic Scholar. [Link]

-

6-Amino-3,4-dihydroquinazolin-4-one. PubChem. [Link]

-

6-Amino-3-methyl-3,4-dihydroquinazolin-4-one. PubChem. [Link]

-

6-methyl-3-phenyl-4(3h)-quinazolinone-2-ylmercapto-acetic acid 4-hydroxy-3-methoxybenzylidenhydrazide. PubChem. [Link]

-

This compound, 95% Purity, C9H8N2O2, 1 gram. CP Lab Safety. [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]

-

An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (2018). Molecules, 23(11), 2999. [Link]

-

4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). Organic Communications, 16(3), 36-47. [Link]

- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-hydroxy-3-methyl-3,4-dihydroquinazolin-4-one (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. iris.cnr.it [iris.cnr.it]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. scispace.com [scispace.com]

Elucidating the Mechanism of Action of 6-Hydroxy-3-methylquinazolin-4(3H)-one: A Research Framework

An In-depth Technical Guide

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1][2] Derivatives of 4(3H)-quinazolinone have demonstrated significant therapeutic potential, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[3][4][5] This guide focuses on a specific derivative, 6-Hydroxy-3-methylquinazolin-4(3H)-one. While direct and extensive research on this particular molecule is emerging, its structural features allow for the formulation of scientifically grounded hypotheses regarding its mechanism of action, based on the well-documented activities of its close analogs.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It outlines a logical, multi-phased research program designed to systematically investigate and validate the molecular targets and cellular pathways modulated by this compound. We will detail the causal reasoning behind experimental choices, provide self-validating protocols, and propose data visualization strategies to build a comprehensive understanding of this promising compound.

Part 1: Foundational Hypotheses on the Mechanism of Action

The biological activity of quinazolinone derivatives is heavily influenced by the nature and position of substituents on the bicyclic ring system.[6] The 6-position, in particular, has been shown to be critical for activity. Based on extensive literature on structurally related compounds, we can propose several primary hypothetical mechanisms for this compound.

Hypothesis A: Inhibition of Protein Tyrosine Kinases

A predominant mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein tyrosine kinases, which are critical regulators of cellular proliferation, survival, and angiogenesis.[7] Marketed drugs such as Gefitinib and Erlotinib feature the quinazolinone core and function as EGFR kinase inhibitors.[7] Studies on various 2,3,6-trisubstituted 4(3H)-quinazolinones have demonstrated potent inhibitory activity against a panel of kinases including CDK2, HER2, EGFR, and VEGFR2.[7][8][9] The 4(3H)-quinazolinone moiety often occupies the hinge region of the kinase ATP-binding pocket, forming key hydrogen bonds.[10] The hydroxyl group at the 6-position of our lead compound could potentially form additional hydrogen bonds within the active site, enhancing binding affinity.

Hypothesis B: Modulation of Epigenetic Targets

Recent research has implicated the quinazolinone scaffold in the modulation of epigenetic regulatory proteins. Specifically, derivatives of 6-methylquinazolin-4(3H)-one have been identified as novel binders of the Bromodomain-containing protein 9 (BRD9), a component of the SWI/SNF chromatin remodeling complex.[11][12] Bromodomains are "readers" of acetylated lysine residues on histones, and their inhibition can alter gene expression programs that drive cancer.[12] Given the structural similarity, it is plausible that this compound could also engage with bromodomains, potentially exhibiting selectivity for BRD9 or other members of the BET family (e.g., BRD4).[12]

Hypothesis C: Disruption of Microtubule Dynamics

Several quinazolinone derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[3] This disruption of microtubule assembly leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism is a clinically validated anticancer strategy, and the planar, heterocyclic nature of the quinazolinone core is suitable for binding to the colchicine-binding site on tubulin.

Part 2: A Validating Research Program for Mechanistic Elucidation

To systematically test these hypotheses, a phased experimental approach is proposed. This framework is designed to first screen for primary biological activity and then to perform in-depth validation of the identified target and its downstream cellular consequences.

Phase I: Broad-Spectrum Target Identification & Cellular Phenotyping

The initial phase aims to cast a wide net to identify the most probable molecular target(s) and to characterize the compound's general cytotoxic profile.

Protocol 1: Kinase Panel Screening

-

Objective: To perform an unbiased screen of the compound's activity against a broad panel of human kinases.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins' KinomeScan™ or Reaction Biology's HotSpot™).

-

Submit this compound for screening at a standard concentration (e.g., 1 µM or 10 µM) against a panel of over 400 kinases.

-

The assay principle is typically based on measuring the ability of the test compound to compete with an immobilized, active-site directed ligand.

-

Data is reported as percent inhibition relative to a DMSO control. A significant inhibition (e.g., >90%) identifies a "hit."

-

-

Causality & Validation: This unbiased approach rapidly identifies potential kinase targets without preconceived notions. Hits from this screen are considered primary candidates and must be validated through dose-response studies in Phase II to confirm potency and rule out artifacts.

Protocol 2: Bromodomain Binding Assay (AlphaScreen)

-

Objective: To specifically quantify the binding affinity of the compound to BRD9 and other relevant bromodomains (e.g., BRD4).

-

Methodology:

-

Reagents: Biotinylated histone H3 peptide (acetylated), Glutathione S-transferase (GST)-tagged BRD9 protein, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

-

In a 384-well plate, incubate GST-BRD9, biotin-H3 peptide, and serial dilutions of this compound.

-

Add Donor and Acceptor beads. In the absence of an inhibitor, the protein-peptide interaction brings the beads into proximity.

-

Excite the Donor beads at 680 nm. The resulting singlet oxygen activates the Acceptor beads, which emit light at 520-620 nm.

-

A competitive inhibitor will disrupt the protein-peptide interaction, reducing the AlphaScreen signal.

-

Calculate the IC50 value from the dose-response curve.

-

-

Causality & Validation: This homogenous, high-throughput assay provides direct evidence of target binding. The specificity is validated by testing against multiple bromodomains to establish a selectivity profile.[12]

Protocol 3: NCI-60 Human Tumor Cell Line Screen

-

Objective: To assess the compound's cytotoxic and growth-inhibitory effects across a diverse panel of human cancer cell lines.

-

Methodology:

-

Prepare and submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

-

The compound is tested at five 10-fold dilutions against 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Following a 48-hour incubation, cell viability is determined using a sulforhodamine B (SRB) protein stain assay.

-

Data is reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

-

-

Causality & Validation: This screen provides a rich dataset. The pattern of sensitivity across the 60 cell lines (the "mean graph fingerprint") can be compared to a database of compounds with known mechanisms using the COMPARE algorithm. A high correlation with, for example, known EGFR inhibitors would provide strong corroborating evidence for Hypothesis A.

Experimental Workflow: Phase I

Caption: Inhibition of a receptor tyrosine kinase pathway.

Phase III: Characterization of Cellular Fate

The final phase investigates the ultimate cellular outcome resulting from target inhibition.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M arrest is common for tubulin inhibitors, G1 arrest for many kinase inhibitors).

-

Methodology:

-

Treat a sensitive cell line with the compound at its GI50 and 5x GI50 concentrations for 24-48 hours. Include a DMSO vehicle control.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.

-

Analyze the cell population on a flow cytometer, exciting the PI and measuring its fluorescence.

-

The DNA content histogram will show distinct peaks for cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase.

-

-

Causality & Validation: A significant accumulation of cells in a specific phase compared to the control demonstrates a direct interference with cell cycle progression, a hallmark of many anticancer agents. This data helps to differentiate between potential mechanisms.

Part 3: Data Presentation and Synthesis

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |

|---|---|---|

| EGFR | 98% | 50 |

| VEGFR2 | 92% | 120 |

| HER2 | 75% | 450 |

| CDK2 | 30% | >1000 |

| SRC | 25% | >1000 |

Table 2: Hypothetical NCI-60 Five-Dose Summary

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| NCI-H460 | Lung | 0.25 |

| A549/ATCC | Lung | 0.31 |

| HCT-116 | Colon | 1.50 |

| MCF7 | Breast | 2.10 |

| U251 | CNS | >10 |

Conclusion

While the precise mechanism of action for this compound requires empirical validation, a robust framework for its elucidation can be constructed based on the extensive pharmacology of the quinazolinone scaffold. The proposed research program, beginning with broad, unbiased screening and progressing through rigorous target validation and cellular pathway analysis, provides a clear and efficient path to defining its therapeutic potential. The strong precedent for kinase inhibition, epigenetic modulation, and microtubule disruption among its analogs makes this compound a compelling candidate for further investigation in modern drug discovery.

References

- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- PubMed. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

- Bentham Science Publisher. (2025). An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids.

- RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.

- Benchchem. (n.d.). 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical.

- NIH. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- ResearchGate. (n.d.). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.

- CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders.

- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.

- Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).

- Ziyadullaev, M., et al. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal.

- PMC - NIH. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors.

- PubMed. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.

- ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

- MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.

- ResearchGate. (2021). (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- NIH. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H.

Sources

- 1. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. iris.cnr.it [iris.cnr.it]

An In-Depth Technical Guide to the In Silico Modeling of 6-Hydroxy-3-methylquinazolin-4(3H)-one Interactions

Preamble: The Quinazolinone Scaffold and the Imperative for In Silico Insight

The 4(3H)-quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Derivatives have been investigated as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, demonstrating the scaffold's remarkable versatility in medicinal chemistry.[1][4][5] 6-Hydroxy-3-methylquinazolin-4(3H)-one represents a specific analogue within this important chemical class. While the broader family is well-studied, characterizing the specific interactions of individual derivatives is paramount to unlocking their therapeutic potential and understanding their mechanism of action.

This technical guide provides a comprehensive, methodology-focused framework for the in silico investigation of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, establishing a self-validating workflow that researchers, scientists, and drug development professionals can adapt. Our approach is grounded in the principle that robust computational modeling is not a black box, but a powerful, hypothesis-driven tool that, when used correctly, can significantly accelerate drug discovery efforts by predicting molecular interactions, elucidating binding dynamics, and prioritizing experimental validation.[6]

Section 1: The Integrated In Silico Workflow: A Strategic Overview

A successful in silico campaign is a multi-stage process where each step builds upon the last, progressively refining our understanding of the ligand's behavior. The workflow is designed to first identify potential biological partners, then predict the geometry of interaction, and finally, assess the stability and energetics of that interaction over time.

Figure 1: High-level overview of the integrated workflow for in silico modeling of small molecule interactions.

Section 2: Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico model is critically dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational chemistry. This preparatory phase ensures that both the ligand and its putative target are in energetically favorable and biologically relevant states.

Ligand Preparation Protocol

The goal is to convert a 2D representation of this compound into a physically realistic 3D conformation.

Step-by-Step Methodology:

-

2D Sketching and 3D Conversion:

-

Action: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Causality: This provides the correct atom connectivity and stereochemistry as the basis for 3D generation.

-

Action: Use a computational chemistry tool (e.g., Open Babel) to convert the 2D structure into an initial 3D conformation.

-

-

Protonation and Tautomeric State Prediction:

-

Action: Assign protonation states at a physiological pH (typically 7.4). The hydroxyl group and the quinazolinone core are key sites to consider.

-

Causality: The protonation state dictates the molecule's hydrogen bonding capacity and overall charge, which are fundamental drivers of molecular recognition. Incorrect protonation is a leading cause of failed docking experiments.

-

-

Energy Minimization:

-

Action: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF).

-

Causality: The initial 3D conversion may result in strained bond lengths or angles. Minimization relaxes the structure into a low-energy, more stable conformation, which is essential for accurate docking and simulation.

-

Target Identification and Preparation

Since no single, validated target for this specific molecule is broadly documented, a crucial step is to identify high-probability protein targets. The quinazolinone scaffold has been successfully modeled against several targets, including Cyclooxygenase-2 (COX-2), Poly (ADP-ribose) polymerase 1 (PARP1), and Signal Transducer and Activator of Transcription 3 (STAT3).[7][8][9] For this guide, we will proceed with PARP1 as an exemplary target, given its relevance in cancer therapy, a field where quinazolinones are actively explored.[8][10]

Step-by-Step Methodology:

-

Obtain Protein Structure:

-

Action: Download the 3D crystal structure of human PARP1 in complex with a known inhibitor from the Protein Data Bank (PDB). For instance, PDB ID: 5DS3.

-

Causality: Starting with a high-resolution experimental structure provides the most accurate representation of the protein's active site.

-

-

Structure Cleanup and Preparation:

-

Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.[11][12]

-

Causality: Water molecules can interfere with the docking algorithm unless their role in binding is specifically being investigated. Removing the original ligand clears the binding site for our new compound.

-

Action: Add polar hydrogens and assign correct protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate).

-

Causality: Just as with the ligand, correct protein protonation is essential for accurately modeling electrostatic and hydrogen bond interactions.

-

Action: Repair any missing side chains or loops if necessary, using tools like Swiss-PdbViewer or the "Dock Prep" tool in Chimera.

-

Causality: Incomplete protein structures can lead to artifacts in the simulation. Ensuring a complete, high-quality structure is a prerequisite for reliable results.

-

Section 3: Molecular Docking: Predicting the Binding Hypothesis

Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function value.[11][13] It is a foundational technique for generating an initial binding hypothesis.

Figure 2: Detailed workflow for a typical molecular docking experiment using AutoDock Vina.

Docking Protocol: A Self-Validating System

Software Example: AutoDock Vina, a widely used and validated open-source docking program.[14]

Step-by-Step Methodology:

-

Protocol Validation (Trustworthiness Pillar):

-